3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate
Description
Chemical Structure and Properties
The compound 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate (CAS: 13319-69-2) is a chromone derivative with the molecular formula C₁₉H₁₆O₅ and a molecular weight of 324.332 g/mol . Its structure features:
- A 4-oxo-4H-chromen core.
- A trifluoromethyl (-CF₃) group at position 2, enhancing metabolic stability and lipophilicity.
- A 4-methoxyphenyl substituent at position 3, contributing to π-π stacking interactions.
- An acetate ester at position 7, a common modification to improve solubility or serve as a prodrug .
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3O5/c1-10(23)26-13-7-8-14-15(9-13)27-18(19(20,21)22)16(17(14)24)11-3-5-12(25-2)6-4-11/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNDKKMISXIGIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chromen-4-one intermediate. This intermediate is then subjected to trifluoromethylation using a suitable trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate. Finally, the acetate ester is introduced through esterification with acetic anhydride or acetyl chloride under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the chromen-4-one moiety can be reduced to form a hydroxyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 3-(4-hydroxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate.
Reduction: Formation of 3-(4-methoxyphenyl)-4-hydroxy-2-(trifluoromethyl)-4H-chromen-7-yl acetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory or antioxidant effects .
Comparison with Similar Compounds
Structural Analogues and Modifications
Key structural variations among similar chromone derivatives include:
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases logP values, enhancing blood-brain barrier penetration. For example, the target compound (logP ~3.5) is more lipophilic than non-fluorinated analogues .
- Solubility : Acetate esters (e.g., target compound) show moderate aqueous solubility (~50 µM), whereas phenazinecarboxylate derivatives () are highly hydrophobic.
Biological Activity
3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate is a member of the chromen-4-one derivatives, which are recognized for their diverse biological activities. This compound is characterized by the presence of a methoxyphenyl group and a trifluoromethyl group, which contribute to its unique properties and potential applications in medicinal chemistry.
- Molecular Formula : C₁₈H₁₅F₃O₃
- Molecular Weight : 348.31 g/mol
- Structure : The compound features a chromenone core, with significant substituents that influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration. Inside the cell, it may modulate enzyme activities and cellular signaling pathways, potentially leading to anti-inflammatory and antioxidant effects. The chromenone structure is known for interactions with DNA and proteins, which may result in cytotoxic effects against cancer cells.
1. Antioxidant Activity
Research indicates that chromenone derivatives exhibit significant antioxidant properties. The presence of the methoxy group enhances electron donation capabilities, which is crucial in scavenging free radicals. This property is vital for protecting cells from oxidative stress-related damage.
2. Anti-inflammatory Effects
Studies have shown that compounds similar to 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate can inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition reduces the production of inflammatory mediators, suggesting therapeutic potential in treating inflammatory diseases.
3. Cytotoxicity Against Cancer Cells
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. For instance, it has demonstrated activity against breast cancer (MCF-7) cells, indicating its potential as an anticancer agent. The mechanism may involve the induction of apoptosis through interaction with specific cellular pathways.
Research Findings
Case Study 1: Antioxidant Evaluation
In a study assessing the antioxidant potential of various chromenone derivatives, 3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate was found to exhibit a high degree of free radical scavenging activity compared to standard antioxidants like ascorbic acid.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of the compound, revealing that it effectively inhibited COX-2 enzyme activity in a dose-dependent manner, suggesting its potential use in managing inflammatory conditions.
Case Study 3: Cancer Cell Line Testing
A cytotoxicity study on MCF-7 breast cancer cells showed that this compound induced apoptosis at concentrations as low as 10 µM, with mechanisms involving mitochondrial dysfunction and caspase activation being proposed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
